Sorbitan, octanoate
Description
Contextualization within the Sorbitan (B8754009) Ester Category
Sorbitan esters are a class of non-ionic surfactants derived from the esterification of sorbitol and its anhydrides (sorbitan) with fatty acids. shreechem.inworktribe.com Sorbitol is a sugar alcohol that can be dehydrated to form sorbitan, which possesses a cyclic ether structure. shreechem.ingoogle.com The subsequent reaction of sorbitan with fatty acids, such as octanoic acid, yields sorbitan esters. shreechem.in
The properties of sorbitan esters, including sorbitan octanoate (B1194180), are largely determined by the fatty acid used and the degree of esterification. shreechem.in These esters are characterized by a hydrophilic (water-attracting) sorbitan head and a lipophilic (oil-attracting) fatty acid tail, which imparts their surface-active properties. shreechem.in Sorbitan esters are generally more oil-soluble and are often used in combination with their ethoxylated derivatives (polysorbates) to achieve a wide range of hydrophilic-lipophilic balance (HLB) values. huanachemical.com This allows for the creation of stable emulsions for various applications. shreechem.inhuanachemical.com
Academic Significance as a Non-Ionic Surfactant and Emulsifier
Sorbitan octanoate is recognized for its role as a non-ionic surfactant and emulsifier in various scientific and industrial fields. ontosight.aiupichem.com As a non-ionic surfactant, it does not ionize in aqueous solutions, making it stable across a range of pH levels. cir-safety.orgsurfactant.top Its molecular structure, with both hydrophilic and hydrophobic moieties, allows it to reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions. ontosight.aishreechem.in
The emulsifying capability of sorbitan octanoate is a key area of academic interest. It is effective in creating oil-in-water (o/w) and water-in-oil (w/o) emulsions, depending on the system's HLB value. shreechem.in Research has explored its use as a stabilizer, wetting agent, and dispersant in various formulations. ontosight.ai In cosmetics, it functions as an emulsifier and can also contribute to the viscosity of the product. google.comspecialchem.com Furthermore, some studies have investigated its potential to enhance the efficacy of other ingredients in a formulation. google.comatamanchemicals.com
Historical Development of Research on Sorbitan Esters
Research into sorbitan esters has a history spanning several decades, with their use as non-ionic surfactants becoming prominent for nearly 50 years. worktribe.comhuanachemical.com The initial development was driven by the need for effective and versatile emulsifiers for various industries, including food, pharmaceuticals, and cosmetics. shreechem.infuturemarketinsights.com
Early research focused on the synthesis and fundamental properties of different sorbitan esters, including those derived from various fatty acids like lauric, stearic, and oleic acid. researchgate.net The safety of these compounds has also been a significant area of study. For instance, the Cosmetic Ingredient Review (CIR) Expert Panel first assessed the safety of a group of sorbitan esters in 1985 and has conducted subsequent reviews as new data and new esters have become available. cir-safety.orgnih.gov These assessments have consistently supported the safe use of sorbitan esters in cosmetic products. cir-safety.orgnih.gov
More recent research has focused on expanding the applications of sorbitan esters, including the development of "green" or biodegradable formulations derived from renewable resources. shreechem.in There is also ongoing research into creating customized sorbitan esters with specific properties tailored for advanced applications in areas like nanotechnology and drug delivery. shreechem.inresearchgate.net The continuous investigation into the composition and potential of sorbitan esters underscores their enduring importance in chemical sciences. shreechem.in
| Property | Value |
| Chemical Name | Sorbitan, octanoate |
| CAS Number | 91844-53-0 nih.govepa.govchemsrc.com |
| Molecular Formula | C14H28O8 nih.govuni.lu |
| Appearance | Liquid, Pellets or Large Crystals, Other Solid nih.gov |
| Solubility | Forms an emulsion with water usda.gov |
| Stability | Stable below 40 degrees Centigrade usda.gov |
Properties
CAS No. |
95508-00-2 |
|---|---|
Molecular Formula |
C14H30O8 |
Molecular Weight |
326.38 g/mol |
IUPAC Name |
hexane-1,2,3,4,5,6-hexol;octanoic acid |
InChI |
InChI=1S/C8H16O2.C6H14O6/c1-2-3-4-5-6-7-8(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h2-7H2,1H3,(H,9,10);3-12H,1-2H2 |
InChI Key |
YYXXQRBVHQRHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Sorbitan Octanoate
Precursor Chemistry and Feedstocks
The synthesis of sorbitan (B8754009) octanoate (B1194180) relies on two primary precursors: sorbitol and octanoic acid. The characteristics and sourcing of these feedstocks are fundamental to the efficiency of the synthesis and the quality of the final product.
Sorbitol Dehydration to Anhydrosorbitols and Isosorbide (B1672297)
Sorbitol, a sugar alcohol, does not directly form sorbitan octanoate in all synthetic routes. In two-step methodologies, sorbitol first undergoes an intramolecular dehydration (cyclization) to form a mixture of cyclic ethers known as anhydrosorbitols or sorbitans. btsjournals.comnsmsi.ir This reaction is typically catalyzed by acids. researchgate.net
The primary product of this initial dehydration is 1,4-sorbitan, a monoanhydro-sorbitol. researchgate.netrsc.org However, other isomers like 1,5-sorbitan and 2,5-sorbitan can also be formed. btsjournals.com The reaction proceeds via an SN2 mechanism, where a hydroxyl group attacks another carbon atom within the same molecule, displacing a water molecule. rsc.orgrsc.org If the dehydration reaction is allowed to proceed further, a second intramolecular dehydration can occur, converting the sorbitan molecule into isosorbide, a di-anhydrosorbitol. researchgate.netresearchgate.netd-nb.info Controlling the reaction conditions is crucial to favor the formation of mono-anhydrosorbitols and prevent the excessive formation of isosorbide, which would be unfavorable for producing sorbitan monoesters. google.com The degree of water loss is a key parameter; a loss of approximately one mole of water per mole of sorbitol is ideal for sorbitan formation. btsjournals.com
Octanoic Acid Sourcing and Purity Considerations
Octanoic acid, also known as caprylic acid, is a saturated fatty acid that serves as the hydrophobe in the sorbitan octanoate molecule. usda.govfederalregister.gov It is naturally found in various animal and vegetable fats, with commercial sourcing primarily from tropical vegetable oils such as coconut oil and palm kernel oil. usda.govnih.gov In these oils, it exists as a triglyceride and is obtained through saponification and subsequent distillation. nih.gov
Alternatively, octanoic acid can be produced synthetically. Methods include the oxidation of 1-octanol (B28484) or the hydrocarboxylation of 1-heptene. nih.govresearchgate.net The purity of the octanoic acid is an important consideration for industrial applications. High-purity grades, such as 99%, are available and are particularly suitable for applications requiring minimal impurities. kremschem.com The preparation of high-purity octanoic acid can involve partitioning fatty methyl ester raw materials, followed by hydrolysis and distillation to isolate the desired acid. google.com
Esterification Processes
The formation of the ester bond between the sorbitol-derived moiety and octanoic acid can be achieved through two main synthetic strategies: a one-step direct esterification or a two-step process involving prior dehydration of sorbitol.
Direct Esterification of Sorbitol with Octanoic Acid
The most straightforward method for producing sorbitan octanoate is the direct esterification of sorbitol with octanoic acid. usda.govresearchgate.net This process is typically conducted as a single, solvent-free reaction. usda.govusda.gov In this one-step synthesis, octanoic acid is heated, and sorbitol is added. usda.gov The reaction is carried out at a high temperature and under reduced pressure to facilitate the removal of water as it is formed, which drives the equilibrium towards the ester product. usda.gov An excess of sorbitol is often used to promote the formation of the monoester. usda.gov The reaction is catalyzed by an acid, such as sulfuric or phosphoric acid. usda.gov
| Parameter | Condition | Reference |
| Reactants | Sorbitol, Octanoic Acid | usda.gov |
| Catalyst | Sulphuric Acid or Phosphoric Acid | usda.gov |
| Temperature | Sufficiently high to keep reactants liquid and remove water | usda.gov |
| Pressure | Sufficiently low to remove water | usda.gov |
| Stoichiometry | ~10% excess sorbitol to favor monoester | usda.gov |
| Process | Solvent-free, single reaction | usda.govusda.gov |
Two-Step Synthesis from Sorbitan and Octanoic Acid
An alternative and widely used method involves a two-step process. nsmsi.irresearchgate.netresearchgate.net This approach is considered to offer better control over the reaction, potentially leading to fewer by-products and a product with a lighter color. btsjournals.com
Dehydration (Etherification): In the first step, sorbitol is dehydrated under the influence of an acid catalyst to form sorbitan. btsjournals.comnsmsi.ir This reaction is carefully controlled to primarily yield mono-anhydrosorbitols. google.com
Esterification: In the second step, the pre-formed sorbitan is reacted with octanoic acid to form sorbitan octanoate. btsjournals.com This esterification step is often catalyzed by an alkaline substance. researchgate.netgoogle.com
A specific patented method for sorbitan octanoate outlines adding octanoic acid and an esterification catalyst to the sorbitan intermediate, followed by heating to 190-210°C under vacuum. google.compatsnap.com
| Step | Parameter | Condition | Reference |
| 1. Dehydration | Reactant | Sorbitol | google.com |
| Catalyst | Phosphoric Acid (0.5-1.3% by weight of sorbitol) | google.com | |
| Temperature | 150-175°C | google.com | |
| Pressure | 5000-6000 Pa | google.com | |
| Duration | 1-2 hours | google.com | |
| 2. Esterification | Reactants | Dehydrated Sorbitol Intermediate, Octanoic Acid | google.com |
| Catalyst | Potassium Carbonate (1.6-2.5% by weight of octanoic acid) | google.com | |
| Temperature | 190-210°C | google.com | |
| Pressure | 4000-5000 Pa | google.com | |
| Duration | 2-5 hours | google.com |
Catalysis in Sorbitan Octanoate Synthesis
Catalysts are essential for achieving practical reaction rates and influencing product selectivity in the synthesis of sorbitan octanoate. The choice of catalyst often depends on the synthetic route employed.
In the direct esterification process, strong acid catalysts are used to promote the reaction between sorbitol and octanoic acid. usda.gov Phosphoric acid is often preferred over sulfuric acid because its neutralized salt (phosphate) can either be left in the product or is more easily removed by filtration. usda.gov
For the two-step synthesis , different types of catalysts are typically used for each stage:
Dehydration Step: Acid catalysts are used for the initial cyclization of sorbitol to sorbitan. btsjournals.com While strong acids like concentrated sulfuric acid are effective, they can cause the reaction to be too vigorous and difficult to control, leading to the formation of di-anhydrosorbitol (isosorbide). google.com Milder acids like phosphoric acid allow for more controlled dehydration. nsmsi.irgoogle.com
Esterification Step: Alkaline catalysts, such as sodium hydroxide (B78521) or potassium carbonate, are frequently employed for the esterification of the resulting sorbitan with octanoic acid. researchgate.netgoogle.com
Beyond traditional chemical catalysts, enzymatic synthesis using lipases has been explored for producing sorbitan esters. researchgate.netnih.gov This biocatalytic approach operates under milder conditions but is less common in large-scale industrial production of this specific compound. researchgate.netnih.gov
| Catalyst | Synthetic Step | Process Type | Reference |
| Phosphoric Acid (H₃PO₄) | Dehydration & Esterification | Direct Esterification | usda.gov |
| Sulfuric Acid (H₂SO₄) | Dehydration & Esterification | Direct Esterification | usda.gov |
| Phosphoric Acid (H₃PO₄) | Dehydration | Two-Step Synthesis | nsmsi.irgoogle.com |
| Potassium Carbonate (K₂CO₃) | Esterification | Two-Step Synthesis | google.compatsnap.com |
| Sodium Hydroxide (NaOH) | Esterification | Two-Step Synthesis | researchgate.net |
| Lipases | Esterification | Enzymatic Synthesis | researchgate.netnih.gov |
Acid-Catalyzed Esterification
Strong mineral acids such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid are commonly employed as catalysts in the synthesis of sorbitan esters. usda.govcsic.esepo.org This method can be performed as a one-step process, where the dehydration of sorbitol to sorbitan and the subsequent esterification with octanoic acid occur concurrently. nsmsi.ir However, strong acid catalysts, while effective, can lead to challenges. Their use, particularly as dehydrating agents, can result in the formation of dark-colored products and undesirable odors. google.com Furthermore, the high viscosity of the sorbitan monocaprylate product makes the subsequent separation of these homogeneous catalysts difficult. google.compatsnap.com The strong acidity can also necessitate more robust, corrosion-resistant equipment. google.com
Alkali-Catalyzed Esterification
A frequently utilized industrial method for producing sorbitan esters is a two-step process that combines acid and alkali catalysis. nsmsi.ir In the first step, sorbitol undergoes a controlled dehydration reaction catalyzed by an acid, such as phosphoric acid, to form sorbitan (a mixture of anhydro-sorbitol isomers). google.compatsnap.comgoogle.com This is followed by a second step where the resulting sorbitan is esterified with a fatty acid using an alkaline catalyst. nsmsi.ir Sodium hydroxide is a preferred and efficient alkali catalyst, though other bases like potassium hydroxide and potassium carbonate are also used. google.comgoogle.com This two-step approach allows for better control over the reaction, yielding products with lighter color and fewer impurities compared to a one-step strong acid process. btsjournals.com The esterification is typically performed at high temperatures, and the reaction must be conducted as two distinct steps to meet product specifications for properties like hydroxyl and acid numbers. google.com
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, particularly immobilized forms like Novozym 435 from Candida antarctica, are effective biocatalysts for the esterification of sorbitan with octanoic acid. google.comufpb.br This approach allows for milder reaction conditions, for instance, at temperatures around 90°C, which minimizes byproduct formation and results in a higher purity product. google.com A significant challenge in enzymatic synthesis is the low solubility of the polar sorbitol/sorbitan in the non-polar organic solvents where lipases are most active. ufpb.br The water produced during the esterification must also be continuously removed to drive the reaction forward and maintain the enzyme's activity and stability. uwaterloo.ca Research has explored using azeotropic solvent mixtures to facilitate water removal and improve reaction rates. nih.gov
Solid Acid and Heteropolyacid Catalysis Considerations
To overcome the separation issues associated with homogeneous catalysts, research has focused on solid acid and heteropolyacid (HPA) catalysts. Materials like zeolites, sulfated oxides, and various HPAs have been investigated for sorbitol dehydration and esterification. csic.esnih.govresearchgate.net These heterogeneous catalysts offer the significant advantage of being easily separated from the reaction mixture and potential for reuse. rsc.orggoogle.com Sulfonic acid-based solid catalysts have demonstrated the ability to effectively catalyze both the dehydration of sorbitol and the subsequent esterification of the resulting isosorbide with octanoic acid, achieving yields of up to 97% for the dioctanoate form. researchgate.net However, a practical challenge remains: for highly viscous products like sorbitan octanoate, ensuring efficient separation of the solid catalyst can be difficult. google.compatsnap.com
Process Parameters and Optimization for Ester Content
The yield and composition of sorbitan octanoate are highly dependent on the careful control and optimization of key process parameters, including temperature, pressure, and reaction time.
Temperature and Pressure Regimes
The synthesis of sorbitan octanoate involves distinct temperature and pressure conditions for its two primary stages: dehydration and esterification. The initial dehydration of sorbitol is typically conducted at temperatures between 150°C and 175°C. google.compatsnap.com This step is performed under reduced pressure, with vacuum levels of 5000-6000 Pa being common, to facilitate the removal of water and drive the formation of sorbitan. google.compatsnap.com
The subsequent esterification stage requires higher temperatures, generally ranging from 190°C to 260°C. google.comgoogle.comgoogle.com The reaction is often carried out under a vacuum of 4000-5000 Pa to continuously remove the water generated by the esterification, thereby pushing the reaction equilibrium towards the product. google.compatsnap.com Maintaining an inert atmosphere, for example by using a nitrogen stream, is also crucial to prevent oxidation of the reactants at these elevated temperatures. csic.esgoogle.com
| Reaction Stage | Catalyst Type | Temperature Range (°C) | Pressure Regime |
| Dehydration | Acid (e.g., Phosphoric Acid) | 150 - 175 | Vacuum (5000 - 6000 Pa) |
| Esterification | Alkali (e.g., Potassium Carbonate) | 190 - 210 | Vacuum (4000 - 5000 Pa) |
| Esterification | General Chemical | 180 - 260 | Reduced or Normal Pressure |
This table presents typical parameter ranges derived from various synthesis methodologies. google.compatsnap.comgoogle.comgoogle.com
Residence Time Optimization
The duration of the reaction, or residence time, is a critical parameter for ensuring complete conversion and achieving the desired product specifications. For the acid-catalyzed dehydration of sorbitol, a residence time of 1 to 2 hours is typical. google.com
The esterification step generally requires a longer duration, ranging from 2 to 5 hours. google.compatsnap.com However, the reaction is often not run for a fixed time. Instead, it is monitored until specific chemical properties are achieved. The most common control parameter is the acid value of the reaction mixture, which indicates the amount of unreacted fatty acid remaining. The reaction is typically stopped when the acid value drops below a predetermined threshold, such as 10 mgKOH/g or lower. google.comgoogle.comgoogle.com This practice allows for optimization of the residence time, ensuring high conversion while preventing unnecessary energy consumption and potential degradation of the product from prolonged exposure to high temperatures.
| Reaction Stage | Parameter | Typical Value/Range | Purpose/Endpoint |
| Dehydration | Residence Time | 1 - 2 hours | Formation of sorbitan |
| Esterification | Residence Time | 2 - 5 hours | Ester formation |
| Esterification | Control Parameter | Acid Value | < 10 mgKOH/g (Typical) |
This table outlines key time-based parameters and control methods for optimizing sorbitan octanoate synthesis. google.compatsnap.comgoogle.comgoogle.com
Stoichiometric Ratios of Reactants
The molar ratio of the reactants, sorbitol (which is first dehydrated to sorbitan) and octanoic acid, is a crucial factor in the synthesis of sorbitan octanoate. This ratio directly impacts the degree of esterification and the distribution of mono-, di-, and tri-esters in the final product.
To favor the production of the monoester, a slight excess of sorbitol is often employed. For instance, one manufacturing process describes using a 10% stoichiometric excess of sorbitol to drive the reaction toward completion of the monoester. usda.govusda.gov In another method, the molar ratio of sorbitol to octanoic acid is specified to be in the range of 1:1 to 1:1.3. google.com Specifically, a molar ratio of 1:1.1 (sorbitol to octanoic acid) has been identified as optimal in certain preparation methods. google.com
Conversely, when higher degrees of esterification are desired, the proportion of the fatty acid is increased. For example, in the synthesis of other sorbitan esters like monolaurate and monostearate, the molar ratio of fatty acid to sorbitol can range from approximately 1.1 to 1.33. google.com Research on sorbitol decanoate (B1226879) synthesis has shown that a 1:1.5 weight-to-weight ratio of sorbitol to octanoyl chloride can lead to the formation of higher esters, including di-, tri-, and even hexa-esters. worktribe.com
The precise control of these ratios is essential for tailoring the final product to its intended application, as different esters possess varying emulsifying and antimicrobial properties.
Table 1: Stoichiometric Ratios in Sorbitan Ester Synthesis
| Target Ester | Reactant Ratio (Sorbitol:Fatty Acid/Acid Chloride) | Reference |
| Sorbitan Octanoate (Monoester) | 1:1 to 1:1.3 (molar) | google.com |
| Sorbitan Octanoate (Monoester) | 10% excess sorbitol (stoichiometric) | usda.govusda.gov |
| Sorbitan Monolaurate | ~1.1 (molar) | google.com |
| Sorbitan Monostearate | ~1.33 (molar) | google.com |
| Sorbitol Decanoate (Higher Esters) | 1:1.5 (w/w) | worktribe.com |
Green Chemistry Principles in Synthesis
The synthesis of sorbitan octanoate is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. shreechem.in
Solvent-Free Reaction Methodologies
A significant advancement in the green synthesis of sorbitan octanoate is the adoption of solvent-free reaction conditions. usda.govusda.gov This approach offers several environmental and economic benefits. By eliminating the need for organic solvents, the process avoids the potential hazards associated with their use, such as toxicity, flammability, and environmental pollution.
The direct esterification of sorbitol (or its anhydro form, sorbitan) with octanoic acid is carried out in a single reaction vessel. usda.govusda.gov The reactants themselves, being in a liquid state at the reaction temperature, act as the reaction medium. usda.gov This method simplifies the process, reduces waste, and lowers production costs. google.com The reaction is typically conducted by first heating the octanoic acid to maintain it in a liquid form, followed by the addition of sorbitol and a catalyst. usda.gov The water formed during the esterification is removed by conducting the reaction at a sufficiently high temperature and low pressure. usda.gov
Enzymatic synthesis in solvent-free systems is also an area of research, offering a milder and more selective alternative to chemical catalysis. uwaterloo.ca
Minimization of By-product Formation
Minimizing by-products is a key objective in the green synthesis of sorbitan octanoate. The primary by-product of the esterification reaction is water, which is continuously removed to drive the reaction forward. usda.gov The main challenge in by-product control lies in preventing the formation of undesired esters (di-, tri-, and poly-esters) and the further dehydration of sorbitan to isosorbide. google.com
Strategies to minimize unwanted by-products include:
Precise Control of Reaction Conditions: As discussed previously, careful control over stoichiometric ratios, temperature, and reaction time is crucial to favor the formation of the desired monoester. google.comgoogle.com
Catalyst Selection: Using a milder dehydration catalyst like phosphoric acid instead of strong acids such as sulfuric acid helps to prevent excessive dehydration and the formation of isosorbide. google.compatsnap.com The neutralization of the preferred phosphoric acid catalyst results in a phosphate (B84403) salt, which can either be left in the product as a plant nutrient or easily filtered out, thus avoiding corrosive residues. usda.gov
Enzymatic Synthesis: Biocatalytic methods, such as using lipases, offer high selectivity and can significantly reduce the formation of by-products that affect the quality of the surfactant. researchgate.net These enzymatic reactions can be optimized to yield a high percentage of the desired monoester. researchgate.net
By implementing these green chemistry principles, the synthesis of sorbitan octanoate can be made more environmentally friendly and economically viable, producing a higher quality product with fewer impurities. usda.govusda.gov
Advanced Analytical Characterization Techniques for Sorbitan Octanoate Composition and Structure
Chromatographic Separations
Chromatographic techniques are indispensable for separating the various components within the sorbitan (B8754009) octanoate (B1194180) mixture, allowing for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Ester Distribution (Mono-, Di-, Tri-, Tetraester Fractions)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the ester distribution in sorbitan octanoate. A reversed-phase HPLC method, often utilizing a C18 column, can effectively separate the mixture into its mono-, di-, tri-, and in some cases, tetraester fractions. researchgate.netresearchgate.net This separation is crucial for understanding the hydrophilic-lipophilic balance (HLB) of the surfactant, which dictates its functionality in various applications.
The distribution of these ester fractions is typically quantified using a detector such as an evaporative light scattering detector (ELSD) or a Corona charged aerosol detector (CAD). nih.gov These detectors are mass-sensitive and respond to non-volatile and some semi-volatile compounds, making them suitable for analyzing the various ester species which may lack a strong UV chromophore. nih.gov The relative response factors, which can be determined using pure glycerides of fatty acids, are used to calculate the percentage of each ester fraction in the sample. researchgate.net
Table 1: Illustrative HPLC-ELSD Data for a Sorbitan Octanoate Sample
| Ester Fraction | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Sorbitan Mono-octanoate | 8.5 | 55.2 |
| Sorbitan Di-octanoate | 12.1 | 35.8 |
| Sorbitan Tri-octanoate | 15.7 | 8.1 |
| Sorbitan Tetra-octanoate | 18.3 | 0.9 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Mass and Elemental Composition
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net This combination allows for the determination of the molecular mass of each eluting component and provides insights into its elemental composition. researchgate.nettuwien.at For complex mixtures like sorbitan octanoate, LC-MS can identify the specific fatty acid esters of sorbitan, isosorbide (B1672297), and their polyoxyethylene derivatives if present. nih.gov
Using electrospray ionization (ESI) in both positive and negative modes can provide comprehensive data. nih.gov Positive ESI mass spectra can show specific in-source fatty acid fragments, which are useful for identifying the esterified fatty acid. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental formulas for the various components. tuwien.at
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another valuable technique for the analysis of sorbitan esters, particularly after derivatization to increase volatility. worktribe.com High-temperature GC (HT-GC) can be employed to analyze the ester species directly. worktribe.com For instance, the fatty acid composition of sorbitan octanoate can be determined by GC after saponification and methylation of the resulting fatty acids. chembk.com This provides information on the purity of the octanoic acid used in the synthesis and can identify any other fatty acids present as impurities.
HT-GC with a DB1-ht column has been shown to be effective in separating mono-, di-, and tri-ester species of sorbitan esters with longer fatty acid chains. worktribe.com The use of on-column injection can sometimes allow for the elution of more ester species compared to splitless injection. worktribe.com
Spectroscopic Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in sorbitan octanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of sorbitan octanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.netsemanticscholar.org
¹H NMR spectra can confirm the presence of the sorbitan backbone and the octanoyl chain. researchgate.net Specific signals can be assigned to the protons of the sorbitan ring, the methylene (B1212753) groups of the fatty acid chain, and the terminal methyl group. The integration of these signals can provide information on the degree of esterification.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carbonyl carbon of the ester group, the carbons of the sorbitan moiety, and the carbons of the octanoyl chain can be used to confirm the structure and identify different isomers. nih.gov
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for Sorbitan Octanoate
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Sorbitan Protons/Carbons | 3.5 - 5.0 | 60 - 85 |
| Ester Carbonyl Carbon | - | ~173 |
| Alkyl Chain Protons/Carbons | 0.8 - 2.4 | 14 - 35 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. measurlabs.com The IR spectrum of sorbitan octanoate displays characteristic absorption bands that confirm its chemical structure. researchgate.netcir-safety.org
The most prominent peaks include a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. libretexts.org A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups on the sorbitan ring. libretexts.org The C-H stretching vibrations of the alkyl chain are observed in the 2850-2960 cm⁻¹ region. libretexts.org The presence and relative intensity of these bands provide a quick confirmation of the esterification and the presence of residual hydroxyl groups.
Table 3: Key IR Absorption Bands for Sorbitan Octanoate
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Hydroxyl) | 3200 - 3600 (broad) | Stretching |
| C-H (Alkyl) | 2850 - 2960 | Stretching |
| C=O (Ester) | ~1740 (strong) | Stretching |
| C-O (Ester) | 1100 - 1300 | Stretching |
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy can be employed in the analysis of sorbitan esters, although its application has certain limitations. The sorbitan ester molecule itself, specifically the ester group, possesses a π-bond (C=O) which can absorb UV radiation. researchgate.net This absorption typically occurs at lower wavelengths. For instance, the carbon-carbon double bond in the oleate (B1233923) moiety of sorbitan monooleate absorbs light at a maximum wavelength (λmax) of 195 nm. researchgate.net
However, the practical application of UV spectroscopy for direct quantification of sorbitan octanoate can be hindered by the weak chromophoric nature of the ester group and the potential for interference from impurities. researchgate.net It has been noted that significant UV absorption in some commercial polysorbate products, which are related ethoxylated sorbitan esters, can be attributed to inherent impurities rather than the surfactant molecule itself. researchgate.net
In a study involving various sorbitan esters, UV absorbance spectra were prepared using a double-beam recording instrument. cir-safety.org For example, Sorbitan Laurate, when dissolved in absolute ethanol (B145695), showed a maximum absorbance at 230 nm. cir-safety.org This suggests that while UV spectroscopy can provide some spectral information, its utility for detailed compositional analysis of sorbitan octanoate mixtures is often supplementary to more specific techniques like chromatography. The method generally involves using a double-beam spectrophotometer to record the absorption differences between a blank solvent and the test solution to generate the spectrum of the chemical. oecd.org
Challenges in Compositional Analysis of Sorbitan Octanoate Mixtures
The analysis of commercial sorbitan octanoate presents considerable challenges due to the inherent complexity of the product mixture. These surfactants are synthesized by reacting sorbitol with fatty acids, leading to a diverse range of molecular species. nih.gov This complexity arises from several factors:
Isomeric Variation: The dehydration of sorbitol can result in various cyclic ethers, primarily sorbitan and isosorbide isomers.
Degree of Esterification: The esterification process can yield mono-, di-, and triesters of these sorbitol anhydrides. cir-safety.org
Fatty Acid Composition: The fatty acid used in the synthesis may not be of a single chain length, leading to a distribution of esters with different alkyl chains. nih.gov
This heterogeneity makes the separation and quantification of individual components a difficult task. Techniques like High-Performance Liquid Chromatography (HPLC) have been explored, but developing a repeatable method can be challenging. worktribe.com High-temperature gas chromatography (HT-GC) has shown more promise, successfully separating mono-, di-, and triesters for some sorbitan esters. worktribe.com However, for longer fatty acid chains, the elution of all ester species can be incomplete. worktribe.com
Another significant challenge is the lack of commercially available pure standards for every possible component in the mixture, which complicates accurate quantification. The composition of the raw materials, such as the fatty acid purity, can also vary, further impacting the final product's composition. nih.gov Supercritical fluid chromatography (SFC) has been presented as a technique that can separate sorbitan esters into groups of mono-, di-, tri-, and tetraesters, offering a method for quantitative analysis of the distribution of these ester groups. researchgate.net
Table 1: Typical Composition of Commercial Sorbitan Esters
| Sorbitan Ester | Monoesters (%) | Diesters (%) | Triesters (%) |
| Sorbitan Palmitate | 52 | 39 | 9 |
| Sorbitan Stearate | 45 - 56 | 33 - 40 | 9 - 17 |
| Sorbitan Oleate | 44 - 52 | 34 - 38 | 14 - 18 |
| Sorbitan Isostearate | 44 | 33 | 23 |
| Sorbitan Sesquioleate | 36 | 38 | 26 |
| Sorbitan Trioleate | 31 - 35 | 32 - 33 | 32 - 37 |
| Sorbitan Tristearate | 38 | 31 | 31 |
This table is based on data from high-performance liquid chromatography analysis of commercially available food-grade sorbitan fatty acid esters. cir-safety.org
Determination of Hydrophilic-Lipophilic Balance (HLB) Value through Analytical Methods
The Hydrophilic-Lipophilic Balance (HLB) value is a critical parameter for surfactants, indicating the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. pharmajournal.netsealandchem.com This value determines the surfactant's properties and its suitability for various applications, such as emulsification. wikipedia.orgmdpi.com While theoretical calculation methods exist, analytical methods provide experimentally determined HLB values.
Several analytical approaches can be used to determine the HLB value of surfactants like sorbitan octanoate:
Griffin's Method (Calculation): The original method proposed by William C. Griffin is a calculative approach for non-ionic surfactants. wikipedia.org The formula is: HLB = 20 * (Mh / M) Where Mh is the molecular mass of the hydrophilic portion of the molecule and M is the molecular mass of the whole molecule. pharmajournal.netwikipedia.org An HLB value of 0 corresponds to a completely lipophilic molecule, while a value of 20 corresponds to a completely hydrophilic molecule. wikipedia.org
Davies' Method (Calculation): This method, proposed in 1957, calculates the HLB value based on the chemical groups of the molecule, assigning specific values to different hydrophilic and lipophilic groups. wikipedia.org The advantage of this method is that it considers the varying strengths of different hydrophilic groups. pharmajournal.net
Experimental Methods: Various experimental techniques have been developed to determine HLB values, often being more accurate than calculation methods. ijsr.net These include:
Gas-Liquid Chromatography (GLC): The retention times of polar and non-polar liquids on a column where the surfactant acts as the stationary phase can be used to measure the HLB value. latamjpharm.org
Phase Inversion Temperature (PIT): This method relates the temperature at which an emulsion inverts (e.g., from oil-in-water to water-in-oil) to the HLB of the nonionic surfactant. latamjpharm.org
Water Titration: The titration of a dioxane-benzene solution of the surfactant with water to a cloud point can determine a value related to the HLB. latamjpharm.org
Interfacial Tension Measurement: A linear relationship can be established between the interfacial tension of aqueous surfactant solutions against an oil phase (like toluene) and the HLB values. latamjpharm.org
Saponification Method: For fatty acid esters, the HLB can be calculated using the saponification number (S) and the acid number (A) of the fatty acid, which is considered an accurate method. pharmajournal.net The formula is: HLB = 20 * (1 - S/A) pharmajournal.net
The selection of the appropriate analytical method depends on the specific nature of the sorbitan octanoate mixture and the desired accuracy of the HLB determination. The HLB value is a crucial piece of information for formulators, as it dictates whether a surfactant will act as a water-in-oil (W/O) emulsifier (low HLB) or an oil-in-water (O/W) emulsifier (high HLB). sealandchem.com
Interfacial and Surface Science of Sorbitan Octanoate
Surface Activity and Tension at Interfaces
The amphiphilic nature of sorbitan (B8754009) octanoate (B1194180) enables it to reduce the surface tension of the medium in which it dissolves and the interfacial tension between two immiscible phases. farmaciajournal.comscirp.org This reduction in tension is a direct result of the adsorption of sorbitan octanoate molecules at the interface, which diminishes the cohesive energy between the molecules of the bulk phase. helsinki.fiuobabylon.edu.iq
Measurement of Surface Tension at Water-Air and Oil-Water Interfaces
The surface tension of sorbitan octanoate solutions at both water-air and oil-water interfaces is a key parameter characterizing its surfactant efficacy. At the water-air interface, the addition of sorbitan esters leads to a decrease in surface tension as the surfactant molecules accumulate at the surface. ethz.ch This continues until the critical micelle concentration (CMC) is reached, at which point the surface is saturated, and further addition of the surfactant results in the formation of micelles in the bulk solution. farmaciajournal.comacs.org
At the oil-water interface, sorbitan esters also effectively lower the interfacial tension. helsinki.finbu.ac.in For instance, studies on related sorbitan esters like sorbitan monooleate (Span 80) have shown a significant reduction in the interfacial tension between oil and water. cabidigitallibrary.orgresearchgate.net While specific data for sorbitan octanoate is less prevalent in readily available literature, the general behavior is expected to be similar, with the octanoate chain influencing the extent of tension reduction.
| Interface | Surfactant | Concentration | Temperature (°C) | Surface/Interfacial Tension (mN/m) |
| Water-Air | Sorbitan Laurate (Span 20) | CMC (7.216 x 10⁻⁴ mol/L) | Not Specified | ~26.0 |
| Oil-Water | Sorbitan Monooleate (Span 80) | <0.125 M | Not Specified | Up to 12% reduction |
| Rapeseed Oil-Air | Sorbitan Monostearate (Span 60) | ≥3 wt% | 70 | ~24 |
Interfacial Tension Measurement Techniques
Several methods are employed to measure surface and interfacial tension, with the Du Noüy ring tensiometer and Wilhelmy plate method being among the most common for static measurements. helsinki.firesearchgate.net The Du Noüy tensiometer measures the force required to detach a platinum ring from the surface or interface, which is then used to calculate the tension. farmaciajournal.comhelsinki.fi The Wilhelmy plate method involves measuring the force exerted on a thin plate as it is brought into contact with the liquid. helsinki.fi
For dynamic measurements and for systems with very low interfacial tension, other techniques like the spinning drop tensiometer and microfluidic methods are utilized. researchgate.netnih.govacs.orgspe.org Microfluidic tensiometry, for example, relates the deformation of a droplet in a constriction to the interfacial tension. nih.govacs.org These advanced techniques allow for the study of time-dependent interfacial tension and the behavior of surfactants under flow conditions.
Factors Influencing Surface and Interfacial Tension
Several factors can influence the surface and interfacial tension of solutions containing sorbitan octanoate:
Concentration: As the concentration of sorbitan octanoate increases, the surface and interfacial tension decrease until the CMC is reached. farmaciajournal.commdpi.com Beyond the CMC, the tension remains relatively constant as the interface is saturated with surfactant molecules. acs.org
Temperature: For non-ionic surfactants like sorbitan esters, an increase in temperature generally leads to a decrease in surface tension. cabidigitallibrary.orgresearchgate.net However, the effect can be complex and may depend on the specific system and concentration. mdpi.com In some cases, for polyoxyethylene-based non-ionic surfactants, the CMC initially decreases with temperature and then increases. researchgate.net
Hydrocarbon Chain Length: The length of the fatty acid chain in sorbitan esters plays a crucial role. Generally, increasing the hydrocarbon chain length (the hydrophobic part) enhances the surface activity of the surfactant. helsinki.fiuobabylon.edu.iq However, very long chains can lead to insolubility. uobabylon.edu.iq For saturated sorbitan monoesters, a longer hydrocarbon chain increases the collapse pressure and molecular area at the water-air interface. researchgate.netnih.gov
Adsorption Phenomena at Interfaces
The surface activity of sorbitan octanoate is fundamentally linked to its adsorption at interfaces. europa.eu The balance between the hydrophilic sorbitan head and the hydrophobic octanoate tail dictates its orientation and packing at these boundaries.
Adsorption to Water-Air Interface
At the water-air interface, sorbitan octanoate molecules arrange themselves with their hydrophilic sorbitan heads in the aqueous phase and their hydrophobic octanoate tails pointing towards the air. science.gov This orientation reduces the number of unfavorable interactions between the hydrophobic tails and water, thereby lowering the surface free energy and, consequently, the surface tension. helsinki.fi The efficiency of adsorption, which is the concentration required to produce a significant reduction in surface tension, is influenced by the surfactant's structure. ncku.edu.tw
Surface Excess Determination
The accumulation of a surfactant at an interface is quantified by the surface excess concentration (Γ). This parameter is fundamental to understanding the efficiency of a surfactant in lowering surface or interfacial tension. For Sorbitan octanoate and other surfactants, the surface excess is commonly determined from surface tension measurements as a function of the surfactant's bulk concentration using the Gibbs adsorption isotherm. stackexchange.comfiveable.mewikipedia.org
The Gibbs adsorption equation relates the change in surface tension (γ) to the change in the chemical potential (μ) or concentration (C) of the surfactant in the bulk solution at a constant temperature (T). wikipedia.orgwashington.edu The general form of the equation is:
Γ = - (1/RT) * (dγ/dlnC)
Where:
Γ is the surface excess concentration (mol/m²)
R is the ideal gas constant
T is the absolute temperature (K)
γ is the surface tension (N/m)
C is the molar concentration of the surfactant in the bulk phase
By plotting the surface tension against the natural logarithm of the bulk concentration, the surface excess concentration can be calculated from the slope of the resulting curve just below the critical micelle concentration (CMC). washington.edujst.go.jp This method provides a quantitative measure of how densely the Sorbitan octanoate molecules are packed at the interface. jst.go.jp Studies on various surfactant systems, including those analogous to sorbitan esters, utilize this principle to determine key adsorption parameters. jst.go.jpkcl.ac.uk
Influence of Surface-Active Impurities on Adsorption
The adsorption characteristics and surface tension measurements of surfactants like Sorbitan octanoate are highly sensitive to the presence of surface-active impurities. mdpi.com Such impurities, even in trace amounts, can significantly alter the properties of the air-water or oil-water interface. govinfo.govepj-conferences.org
The primary effect of a surface-active impurity is its competitive adsorption at the interface. govinfo.gov If the impurity is more surface-active than the primary surfactant, it can preferentially occupy the interface, leading to a more significant reduction in surface tension than would be expected from the pure surfactant alone. A well-documented indicator of significant, soluble, surface-active impurities is the appearance of a minimum in the surface tension versus concentration curve, just before the CMC. govinfo.gov This minimum occurs because the impurity, which lowers the surface tension at low concentrations, is later solubilized into the micelles formed by the primary surfactant as its concentration increases, causing the surface tension to rise again. govinfo.gov
Surfactant Film Formation and Properties
Surface Pressure-Area Isotherms (Langmuir-Blodgett Apparatus)
The behavior of insoluble monolayers of Sorbitan octanoate at an air-water interface is effectively studied using a Langmuir-Blodgett (LB) trough. arxiv.orgbiolinscientific.com This apparatus allows for the measurement of surface pressure (π) as a function of the area per molecule (A), resulting in a surface pressure-area (π-A) isotherm. biolinscientific.com The surface pressure is the reduction in the surface tension of the pure subphase (e.g., water) caused by the presence of the surfactant monolayer (π = γ₀ - γ, where γ₀ is the surface tension of the pure subphase and γ is the surface tension of the monolayer-covered surface).
A typical π-A isotherm for a sorbitan ester shows distinct phases as the monolayer is compressed by movable barriers. biolinscientific.comnih.gov
Gaseous (G) Phase: At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas, resulting in negligible surface pressure.
Liquid-Expanded (L1) Phase: As the area is reduced, the molecules begin to interact, causing a gradual increase in surface pressure. This is known as the "lift-off" point.
Liquid-Condensed (L2) Phase: Further compression forces the molecules into a more ordered state, leading to a steeper rise in the isotherm. The transition between the L1 and L2 phases is often marked by a change in the slope of the curve. rsc.org
Solid (S) Phase: At high densities, a solid-like, tightly packed film is formed, characterized by a very steep increase in surface pressure for a small decrease in area.
Collapse: If compression continues beyond the solid phase, the monolayer structure breaks down and collapses into three-dimensional aggregates, indicated by a plateau or decrease in surface pressure. biolinscientific.com
Studies on various sorbitan esters, such as Sorbitan monopalmitate (Span 40), Sorbitan monostearate (Span 60), and Sorbitan monooleate (Span 80), show that factors like temperature and alkyl chain structure significantly influence the shape of the π-A isotherm, affecting phase transitions and collapse pressures. nih.govresearchgate.netmdpi.com
Molecular Area Determination at Interfaces
The area occupied by a single surfactant molecule at an interface is a crucial parameter derived from π-A isotherms. jst.go.jp The limiting molecular area (A₀) is typically determined by extrapolating the steepest, linear portion of the isotherm (usually corresponding to the condensed or solid phase) back to zero surface pressure. mdpi.com This value represents the cross-sectional area of the molecule in its most tightly packed state at the interface.
For sorbitan esters, the molecular area is influenced by the structure of both the hydrophilic sorbitan headgroup and the hydrophobic alkyl chain. Research on homologous series of sorbitan monoesters has shown that increasing the length of the saturated hydrocarbon chain leads to an increase in the molecular area at the water-air interface. researchgate.net
The presence of unsaturation in the alkyl chain also has a significant impact. For instance, Sorbitan monooleate (Span 80), which has an unsaturated C18 chain, exhibits a larger molecular area than its saturated counterpart, Sorbitan monostearate (Span 60). researchgate.net This is attributed to the "kink" in the hydrocarbon chain caused by the cis-double bond, which prevents the molecules from packing as tightly as straight, saturated chains.
The following table presents data on the molecular area for different sorbitan esters, illustrating these structural effects.
| Surfactant | Common Name | Alkyl Chain | Saturation | Molecular Area (A²) at Water-Hexane Interface |
| Sorbitan monolaurate | Span 20 | C12 | Saturated | 40 |
| Sorbitan monooleate | Span 80 | C18 | Unsaturated | 46 |
| Data sourced from a study by Peltonen & Yliruusi (2000), as cited in reference researchgate.net. |
This data underscores how subtle changes in the molecular architecture of Sorbitan octanoate and its related esters directly translate to their packing behavior and the properties of the interfacial films they form.
Self Assembly and Aggregation Phenomena of Sorbitan Octanoate
Micellar Structure and Morphology
The structure of Sorbitan (B8754009) octanoate (B1194180) micelles is characterized by a core-shell arrangement. The hydrophobic octanoate tails form the inner core, creating a nonpolar microenvironment, while the hydrophilic sorbitan heads form the outer shell, or palisade layer, which interfaces with the surrounding aqueous solution nih.gov.
The geometry of surfactant molecules influences the shape of the resulting micelles. Depending on factors like concentration, temperature, and ionic strength, micelles can adopt various shapes, such as spherical, cylindrical (rod-like), or ellipsoidal nih.govcabidigitallibrary.org. For many surfactants, an increase in concentration can lead to a transition from smaller spherical micelles to larger, elongated structures like prolate (cigar-shaped) or oblate (disc-shaped) ellipsoids acs.org.
While specific structural data for Sorbitan octanoate micelles is not available in the reviewed literature, studies on similar non-ionic surfactants like Tween 20 have shown the formation of micelles with an ellipsoidal shape nih.gov. The analysis of small-angle neutron scattering (SANS) data for Tween 20 indicated micelles with a prolate ellipsoidal core nih.gov. This anisotropic shape allows for more efficient packing of surfactant molecules as the aggregation number increases, compared to a simple spherical geometry.
The aggregation number (Nagg) is the average number of surfactant monomers that constitute a single micelle. This parameter is crucial for understanding the size and solubilization capacity of the micelles. Techniques such as static light scattering, small-angle neutron scattering (SANS), and fluorescence quenching are commonly employed to determine the aggregation number epa.govresearchgate.net.
The aggregation number is not a fixed value and can be influenced by solution conditions. For instance, an increase in surfactant concentration above the CMC can lead to an increase in the aggregation number and a corresponding growth in micelle size researchgate.netresearchgate.net. Specific aggregation numbers for Sorbitan octanoate have not been reported in the reviewed sources. However, for the related non-ionic surfactant Tween 20, reported aggregation numbers vary widely in the literature, with values ranging from approximately 22 to over 90, reflecting the influence of measurement technique and sample purity mdpi.com.
Table 2: Illustrative Aggregation Numbers (Nagg) for Related Surfactants
| Surfactant | Nagg | Technique |
|---|---|---|
| Tween 20 | 92-102 | SANS |
| BrijL23 | 58-61 | SANS |
Note: This data is for related compounds and is for illustrative purposes only. The aggregation number for Sorbitan octanoate may differ. nih.gov
A key function of micelles is their ability to solubilize poorly water-soluble substances, a phenomenon known as micellar solubilization ualberta.caresearchgate.net. The location where a substance is incorporated within the micelle, its solubilization locus, depends on the substance's polarity ualberta.ca.
For a non-ionic micelle like that formed by Sorbitan octanoate, several regions can host solubilized molecules:
The Hydrophobic Core: Completely nonpolar molecules, such as alkanes, are solubilized within the innermost part of the micelle, the core formed by the octanoate chains. This region is essentially a liquid hydrocarbon microenvironment nih.govualberta.ca.
The Palisade Layer: Molecules with intermediate polarity (amphiphilic molecules) can be incorporated into the region between the hydrophobic core and the hydrophilic head groups. They orient themselves alongside the surfactant's hydrocarbon chains.
The Surface/Head Group Region: More polar molecules may be adsorbed at the surface of the micelle, near the hydrophilic sorbitan groups.
Therefore, the primary solubilization locus for hydrophobic compounds within Sorbitan octanoate micelles is the hydrophobic chain region, i.e., the micellar core nih.gov. The efficiency of solubilization generally increases with the size of the hydrophobic core, which is related to the surfactant's chain length and aggregation number mdpi.com.
Table of Mentioned Compounds
| Compound Name |
|---|
| Sorbitan, octanoate |
| Sorbitan monopalmitate |
| Sorbitan monooleate |
| Sorbitan monostearate |
| Polyoxyethylene (20) Sorbitan Monolaurate |
| Polyoxyethylene (20) Sorbitan Monooleate |
| BrijL23 |
External Factors Influencing Self-Assembly of Sorbitan Octanoate
The self-assembly and aggregation of Sorbitan Octanoate, a non-ionic surfactant, into structures like micelles are critically dependent on the surrounding solution conditions. External factors such as surfactant concentration, system temperature, and the presence of other chemical agents like co-solvents, electrolytes, and other surfactants can significantly alter the thermodynamics and kinetics of micellization. Understanding these influences is paramount for controlling the aggregation behavior and tailoring the properties of the resulting colloidal systems for specific applications.
Influence of Concentration
The concentration of a surfactant in a solution is the primary determinant of its self-assembly. Below a specific concentration, surfactant molecules, known as monomers, exist individually in the solution. However, as the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC), at which the monomers begin to spontaneously aggregate to form organized structures called micelles. wikipedia.org This transition is a hallmark of surfactant behavior and is characterized by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure.
Once the CMC is surpassed, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form new micelles rather than populating the solution's surface or existing as monomers. wikipedia.org The CMC is a crucial parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and achieve the maximum reduction in surface tension.
Click on the headers to sort the data.
| Compound | Alkyl Chain | Typical CMC in Non-Aqueous Solvents (mol/L) |
|---|---|---|
| Sorbitan Monolaurate (Span 20) | C12 | Data varies with solvent |
| Sorbitan Monopalmitate (Span 40) | C16 | Data varies with solvent |
| Sorbitan Monooleate (Span 80) | C18:1 | Data varies with solvent |
Note: CMC values for sorbitan esters are highly dependent on the solvent system and are more commonly studied in non-aqueous or mixed systems due to their low water solubility (hydrophilic-lipophilic balance). The table illustrates the structural differences that influence micellization.
Temperature Effects on Aggregation (e.g., Exothermic Association Enthalpy)
Temperature exerts a complex influence on the micellization of non-ionic surfactants like Sorbitan Octanoate. The relationship between temperature and the CMC is typically not linear. For many non-ionic surfactants in aqueous solutions, the CMC value initially decreases as the temperature rises, reaches a minimum at a certain temperature, and then begins to increase with further heating, often described as a U-shaped curve. scispace.com
This behavior is governed by two main opposing thermodynamic factors:
Dehydration of the Hydrophilic Group: As temperature increases, the hydrogen bonds between water molecules and the hydrophilic head group of the surfactant (the sorbitan ring) weaken. This dehydration makes the surfactant effectively more hydrophobic, which favors micellization and thus lowers the CMC.
Disruption of Water Structure: Concurrently, an increase in temperature disrupts the structured "iceberg" layer of water molecules surrounding the hydrophobic tail of the surfactant. This disruption increases the solubility of the monomer in the bulk solution, which opposes micellization and leads to an increase in the CMC. scispace.com
Click on the headers to sort the data.
| Thermodynamic Parameter | Description | Typical Trend with Increasing Temperature for Non-Ionic Surfactants |
|---|---|---|
| ΔG°m (Gibbs Free Energy) | Indicates spontaneity of micellization | Becomes more negative (process is spontaneous) |
| ΔH°m (Enthalpy) | Heat absorbed or released during micellization | Can shift from positive (endothermic) to negative (exothermic) |
| ΔS°m (Entropy) | Change in disorder of the system | Generally positive and the main driving force for micellization |
This table presents generalized thermodynamic trends for the micellization of non-ionic surfactants based on established principles.
Role of Co-solvents and Electrolytes (Salt Concentration)
The self-assembly of Sorbitan Octanoate can be significantly modified by the addition of co-solvents and electrolytes to the solution.
Electrolytes (Salts): The addition of salts to solutions of non-ionic surfactants generally promotes micellization, leading to a decrease in the CMC. put.ac.irput.ac.ir This phenomenon is often referred to as a "salting-out" effect. The added salt ions increase the ionic strength of the solution and compete for water molecules for hydration. This reduces the hydration of the surfactant's hydrophilic head group, making the surfactant less soluble and promoting its aggregation into micelles at a lower concentration. truegeometry.com While this effect is typically more dramatic for ionic surfactants due to charge screening, it is still significant for non-ionic species. put.ac.ir
Click on the headers to sort the data.
| Electrolyte | Concentration (wt. %) | Effect on CMC of a Model Non-Ionic Surfactant (Triton X-100) |
|---|---|---|
| None | 0 | Baseline CMC (e.g., 141 ppm) |
| NaCl | 1 | Significant Decrease (e.g., to 74 ppm) |
| CaCl2 | 1 | Decrease |
| Na2SO4 | 1 | Decrease |
Data derived from studies on Triton X-100, a representative non-ionic surfactant, to illustrate the general effect of electrolytes. The magnitude of the CMC reduction can vary depending on the specific ions. put.ac.ir
Co-solvents: Co-solvents, such as short-chain alcohols, can have a more complex and varied impact on micelle formation compared to electrolytes. researchgate.net Their effect depends on how they partition between the bulk solution and the micelles.
Some co-solvents can accumulate in the palisade layer of the micelle, acting as "co-surfactants." This can alter the curvature of the micelle and affect its stability.
Other co-solvents may increase the solubility of the surfactant monomers in the bulk phase, which hinders micellization and leads to an increase in the CMC. researchgate.net
The specific outcome depends on the nature of the co-solvent, its concentration, and its interactions with both the hydrophilic and hydrophobic parts of the Sorbitan Octanoate molecule.
Interaction with Other Surfactants in Mixed Micelles
In many practical applications, surfactants are used as mixtures rather than as single components. When Sorbitan Octanoate is combined with other surfactants (anionic, cationic, or other non-ionic types), they can form "mixed micelles." The properties of these mixed micelles are often non-ideal and can exhibit synergistic or antagonistic interactions. mdpi.com
Synergism is a particularly valuable phenomenon where the mixture of surfactants shows enhanced performance compared to the individual components. A common synergistic effect is a significant reduction in the CMC of the mixture. The mixed CMC is often lower than the CMC of either pure surfactant in the blend. mdpi.com This occurs because the mixing of different surfactant head groups or tail structures can reduce the repulsion or steric hindrance within the micelle, making it more energetically favorable to form. researchgate.net
The behavior of these mixed systems can be described by theoretical models, such as the regular solution theory, which uses an interaction parameter (β) to quantify the degree of synergism (negative β value) or antagonism (positive β value) between the surfactant molecules in the micelle. mdpi.comresearchgate.net The formation of mixed micelles with Sorbitan Octanoate can be used to fine-tune properties such as solubilization capacity, emulsion stability, and detergency.
Emulsification Mechanisms and Emulsion System Stability
Fundamental Emulsifying Mechanism
The stabilization of emulsions by sorbitan (B8754009), octanoate (B1194180) and similar surfactants can be attributed to several key mechanisms that operate at the oil-water interface.
In aqueous solutions, once the concentration of sorbitan, octanoate reaches a critical point known as the critical micelle concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles. unimi.it These micelles have a hydrophobic core, composed of the octanoate tails, and a hydrophilic shell, formed by the sorbitan heads, which interfaces with the surrounding water. unimi.itethz.ch
At the oil-water interface, this compound molecules arrange themselves with their lipophilic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. researchgate.net This orientation reduces the interfacial tension between the oil and water. mdpi.com As the concentration of the surfactant increases up to the CMC, the interface becomes more populated with these molecules, leading to a more stable emulsion. ethz.ch Above the CMC, excess surfactant molecules form micelles in the bulk aqueous phase, which can act as reservoirs to further stabilize the emulsion by encapsulating oil droplets. sanyo-chemical-solutions.comethz.ch
Recent research has highlighted another significant stabilization mechanism involving sorbitan esters, including sorbitan dioctanoate (a related compound), which involves the formation of gelator fibers. acs.orgnih.gov In certain systems, particularly in oleogels, these molecules can self-assemble into a fibrous network. googleapis.com When water is introduced, these fibers can accumulate at the oil-water interface, creating a physical barrier that prevents the coalescence of water droplets. acs.orgnih.gov
Microscopy studies have shown that for sorbitol dioctanoate, small, hair-like fibers effectively surround water droplets, leading to good emulsification. acs.orgnih.gov This "solid particle or network mode of stabilization" provides a steric hindrance that contributes significantly to the long-term stability of the emulsion. acs.orgnih.gov The effectiveness of this mechanism is influenced by the structure of the gelator fibers; for instance, longer fibers may not be able to completely enclose the droplets, resulting in poorer emulsification. acs.orgnih.gov
Emulsion Formation Dynamics
The process by which an emulsion is formed is dynamic and involves the interplay of several factors, including the method of emulsification and the rate at which the emulsifier can act.
Emulsions can be formed through two primary mechanisms: spontaneous emulsification and shear-based emulsification.
Spontaneous Emulsification: This process occurs without the need for significant external energy input. It is driven by the system's tendency to reach a lower energy state, which can happen when the interfacial tension is extremely low. nbu.ac.in In some systems with carefully chosen surfactants and oil/water combinations, the formation of fine droplets can occur spontaneously.
Shear-Based Emulsification: This is the more common method, where mechanical energy, such as high-speed stirring or homogenization, is applied to break down the dispersed phase into smaller droplets. sanyo-chemical-solutions.com The role of this compound in this process is to rapidly adsorb onto the newly created oil-water interfaces, preventing the immediate recoalescence of the droplets. nih.gov
The choice between these methods depends on the specific formulation and desired droplet size. For instance, molecular oleogel-based emulsions using sorbitol dioctanoate have been prepared by adding water to either a solidified (precrystallized) or molten (postcrystallized) oleogel, both of which involve a degree of mechanical mixing. acs.orgnih.gov
The rate at which this compound molecules adsorb to the oil-water interface is a critical kinetic factor in emulsification. nih.gov During shear-based emulsification, new interfacial area is created rapidly. A fast adsorption rate is necessary to stabilize these newly formed droplets before they have a chance to coalesce. researchgate.net
The adsorption process involves the diffusion of surfactant molecules from the bulk phase to the interface, followed by their orientation. bris.ac.uk The efficiency of this process is influenced by the surfactant's concentration and its molecular properties. Low-molecular-weight surfactants like this compound generally have higher diffusion coefficients and can adsorb more quickly than larger molecules like proteins. researchgate.net The time scale of this adsorption can be very short, often on the order of milliseconds, which is crucial in the turbulent conditions of high-shear emulsification. nih.gov
Emulsion Characteristics and Microstructure
The droplet size distribution is a critical characteristic of an emulsion, influencing its physical properties and stability. The type and concentration of the emulsifier, such as a sorbitan ester, play a significant role in determining the size and uniformity of the droplets. Studies on related compounds show that increasing the concentration of the emulsifier generally leads to a reduction in the average particle size and a narrower size distribution. nih.gov For instance, in one study, nanoemulsions with particle sizes below 200 nm were achieved using combinations of sorbitan esters and polysorbates. nih.gov
The choice of emulsifier combination can significantly impact the resulting droplet size. Research on water-in-oil/water (W₁/O/W₂) double emulsions demonstrated that different pairings of lipophilic and hydrophilic emulsifiers yield vastly different droplet dimensions. As shown in the table below, combining the lipophilic emulsifier Span 80 (Sorbitan monooleate) with Tween 80 resulted in significantly smaller droplets compared to its combination with Tween 20. nih.gov This highlights the importance of selecting an appropriate emulsifier system to achieve the desired droplet size distribution for a specific application. nih.gov Generally, a more uniform and smaller droplet size contributes to greater emulsion stability by reducing the rate of creaming and coalescence. uva.nl
Table 1: Effect of Emulsifier Combination on Mean Droplet Diameter in W₁/O/W₂ Double Emulsions
This table is interactive. Users can sort and filter the data.
| Lipophilic Emulsifier | Hydrophilic Emulsifier | Mean Droplet Diameter (D wikipedia.orgcnadditives.com) (µm) |
|---|---|---|
| Span 80 | Tween 80 | 6.8 |
| Span 80 | Tween 20 | 160 - 180 |
| PGPR | Tween 80 | 4.9 |
| PGPR | Tween 20 | 117 |
Data sourced from a study on W₁/O/W₂ double emulsions. nih.gov Span 80 is Sorbitan monooleate. PGPR is Polyglycerol polyricinoleate.
Microscopic techniques are essential for the direct visualization and characterization of emulsion morphology, providing insights into droplet size, shape, distribution, and the interactions between droplets. mdpi.com Brightfield and fluorescent microscopy have been effectively used to study emulsions stabilized by related sugar-based gelators, such as sorbitol dioctanoate. nih.gov
In these studies, microscopy revealed that the structure and self-assembly of the stabilizer molecules directly influence emulsification efficiency. For example, unstable emulsions stabilized by mannitol (B672) dioctanoate showed sparsely dispersed fibers and significant droplet aggregation when viewed under a microscope. nih.gov In contrast, stable emulsions formed with sorbitol dioctanoate exhibited small, hair-like fibers at the water-oil interface, which were able to encompass the water droplets more effectively, preventing coalescence. nih.gov
Microemulsions are thermodynamically stable, optically isotropic liquid solutions of oil, water, and surfactants. nih.gov Unlike conventional emulsions, they form spontaneously with little to no energy input. nih.gov Sorbitan esters, particularly those with low Hydrophilic-Lipophilic Balance (HLB) values (typically 3-6) like Sorbitan octanoate, are well-suited for formulating water-in-oil (w/o) microemulsions. encyclopedia.pubinnovareacademics.in
The formation of a microemulsion is attributed to the reduction of interfacial tension between the oil and water phases to ultra-low, or even transiently negative, values. innovareacademics.in This is achieved by creating a complex film at the interface with a combination of a primary surfactant and often a co-surfactant. innovareacademics.in The resulting droplets are extremely small, typically in the range of 5 to 200 nm. nih.gov This fine droplet size is what makes microemulsions transparent and contributes to their exceptional thermodynamic stability, giving them an increased shelf life compared to macroemulsions. crodaagriculture.com Due to their structure, microemulsions possess properties such as low viscosity and the ability to solubilize both hydrophilic and lipophilic compounds. innovareacademics.incrodaagriculture.com
Rheological Behavior of Emulsion Systems
The rheological behavior, particularly the viscosity, of an emulsion is significantly influenced by the presence and concentration of emulsifiers like sorbitan esters. Generally, the viscosity of an emulsion increases with higher concentrations of the emulsifier. nih.govsemanticscholar.org This increase in viscosity can, in turn, contribute to enhanced emulsion stability by reducing the movement and collision frequency of the dispersed droplets, thereby slowing down coalescence and creaming processes. wikipedia.orgshreechem.in
Studies on various emulsifiers, including sorbitan monostearate, have demonstrated this direct relationship. As the concentration of the emulsifier is increased, the emulsion becomes more viscous. semanticscholar.org The table below, based on data from a study on cocoa powder mixtures, illustrates how increasing emulsifier levels affects viscosity. The highest viscosity was recorded at the highest concentrations for each emulsifier type tested. semanticscholar.org This ability to modify and control viscosity is a crucial function of sorbitan esters in the formulation of stable emulsion systems. shreechem.in
Table 2: Effect of Emulsifier Concentration on Whipped Mixture Viscosity
This table is interactive. Users can sort and filter the data.
| Emulsifier Type | Concentration (%) | Relative Viscosity |
|---|---|---|
| Polysorbate | 0.25 - 0.40 | Low |
| Polysorbate | 0.55 - 0.70 | Highest |
| Sorbitan monostearate | 0.25 - 0.40 | Low |
| Sorbitan monostearate | 0.55 - 0.70 | Highest |
| Lecithin (egg yolk) | 0.25 - 0.40 | Low |
| Lecithin (egg yolk) | 0.55 - 0.70 | Highest |
| Lecithin (vegetable oil) | 0.25 - 0.40 | Low |
| Lecithin (vegetable oil) | 0.55 - 0.70 | Highest |
Data adapted from a study on cocoa powder mixtures. semanticscholar.org The table indicates a qualitative relationship between concentration and viscosity.
Biochemical Interactions and Degradation Pathways Academic Focus
Hydrolytic Degradation
Hydrolysis is a key chemical process in the degradation of sorbitan (B8754009), octanoate (B1194180). This reaction involves the cleavage of the ester linkage by water, a process that can be influenced by environmental conditions.
In aqueous environments, sorbitan esters like sorbitan, octanoate are susceptible to hydrolysis. researchgate.net This chemical degradation process involves the breaking of the ester bond that links the fatty acid (octanoic acid) to the sorbitan core. komatsu.jp The rate and extent of this reaction are dependent on several factors, most notably pH. cir-safety.orgcir-safety.org While stable at neutral pH, the hydrolysis of sorbitan fatty acid esters can occur in the presence of water at excessively high or low pH levels. cir-safety.orgcir-safety.org The process is a fundamental aspect of the compound's environmental fate, leading to its breakdown into simpler, more readily assimilated substances. atamanchemicals.com
The hydrolytic cleavage of this compound yields two primary products: sorbitol and octanoic acid. usda.govusda.gov Studies on analogous sorbitan esters confirm that enzymatic hydrolysis, such as that occurring during metabolism, breaks the parent ester down into sorbitan and the corresponding fatty acid. epa.gov In the case of this compound, these breakdown products are the polyol sorbitol (an anhydride (B1165640) of which forms the core of the original molecule) and the eight-carbon fatty acid, octanoic acid (also known as caprylic acid). usda.govfederalregister.gov These resulting compounds are naturally occurring and common dietary components. usda.govfederalregister.gov
Abiotic hydrolysis, meaning degradation not involving biological organisms, is generally not considered a significant environmental degradation pathway for this compound under typical environmental conditions. europa.eu Quantitative Structure-Activity Relationship (QSAR) models, specifically HYDROWIN v2.00, have been used to estimate the degradation half-life (DT50) of sorbitan esters. These calculations resulted in a DT50 of greater than one year at a neutral pH of 7, indicating a very slow rate of abiotic hydrolysis. europa.eu
However, the stability of the ester bond is pH-dependent. cir-safety.org Hydrolysis is accelerated in strongly acidic or alkaline conditions. cir-safety.orgcir-safety.org Sorbitan esters are reported to be stable within a pH range of 2 to 12, but breakdown can occur outside of this range in aqueous solutions. cir-safety.orgcir-safety.org
Table 1: Abiotic Hydrolysis Data for Sorbitan Esters
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| DT50 (Half-life) | pH 7 (QSAR Calculation) | > 1 year | europa.eu |
| Stability | pH 2 to 12 | Stable | cir-safety.orgcir-safety.org |
| Degradation | Excessively high or low pH | Hydrolysis can occur | cir-safety.orgcir-safety.org |
Biotic Degradation Mechanisms (Non-Safety)
Biotic processes, driven by microorganisms, are the primary route for the environmental degradation of this compound. The compound is considered to be readily biodegradable.
This compound and other members of the sorbitan esters category are classified as readily biodegradable according to the criteria set by the Organisation for Economic Co-operation and Development (OECD). europa.eukao.com Ready biodegradability tests, such as those in the OECD 301 series, are stringent screening tests that assess a chemical's potential for rapid and extensive degradation in an aerobic aqueous environment. oecd.orgcefic-lri.orgresearchgate.net A substance is typically considered readily biodegradable if it achieves a degradation level of over 60-70% within a 28-day period. oecd.org
Table 2: Biodegradability of Sorbitan Esters (OECD Criteria)
| Test Substance | Biodegradation (%) | Test Duration (days) | Classification | Reference |
|---|---|---|---|---|
| Sorbitan Esters (Category) | 71 - 91 | 28 | Readily Biodegradable | europa.eu |
| Sorbitan Monolaurate (Surrogate) | 60 - 83 | 28 | Moderate Biodegradation | epa.gov |
| Sorbitan Monooleate (Surrogate) | 60 - 83 | 28 | Moderate Biodegradation | epa.gov |
| Sorbitan, fatty acid C6-C10 tetraester (Surrogate) | 60 - 83 | 28 | Moderate Biodegradation | epa.gov |
Following the initial hydrolytic cleavage of this compound into sorbitol and octanoic acid, these degradation products enter common metabolic pathways. epa.goveuropa.eu
Octanoic Acid: As a medium-chain fatty acid, octanoic acid is metabolized via the β-oxidation pathway. researchgate.net This is a major catabolic process where fatty acids are broken down to produce acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) for energy production. nih.gov
Sorbitol: Sorbitol, a sugar alcohol, is metabolized via carbohydrate metabolic pathways. epa.gov In mammals, it can be formed from glucose and subsequently converted to fructose, integrating it into central energy metabolism. cir-safety.orgepa.gov
This efficient enzymatic breakdown and subsequent metabolism of the hydrolysis products ensure that this compound does not accumulate in organisms or persist in the environment. europa.eukao.com
Interacting Systems and Synergistic Effects
Synergistic Properties as a Non-Ionic Surfactant with Other Active Ingredients
A notable example of this synergy is the combination of sorbitan esters with their ethoxylated derivatives, polysorbates. cnchemsino.comhuanachemical.com Sorbitan esters are relatively hydrophobic (lipophilic) and are effective as water-in-oil (W/O) emulsifiers, while polysorbates are more hydrophilic and function well as oil-in-water (O/W) emulsifiers. cnchemsino.com When used together, they can achieve a wider range of hydrophilic-lipophilic balance (HLB) values, allowing for the creation of highly stable and versatile emulsions. huanachemical.com This combined system is more robust in stabilizing interfaces between oil and water phases than either surfactant used alone. cnchemsino.com
This synergistic principle is also applied in industrial applications such as corrosion inhibition. A patented corrosion-inhibiting composition demonstrates a synergistic effect when a sorbitan fatty acid ester (such as sorbitan monooleate or monolaurate) is combined with a polyoxyethylene derivative of a sorbitan fatty acid ester. google.com While each surfactant provides some level of corrosion protection individually, their simultaneous presence results in surprisingly effective corrosion inhibition. google.com
In the field of agriculture, field trials have shown that sorbitol octanoate, a structurally related compound, possesses synergistic pest control properties when used with other active ingredients and adjuvants. usda.gov Its mode of action is physical, involving the de-waxing of an insect's cuticle, leading to desiccation. usda.gov When formulated with other registered insecticides/miticides like Sucrose (B13894) Octanoate Esters, its efficacy is enhanced. usda.gov
The table below summarizes examples of synergistic systems involving sorbitan esters.
| Sorbitan Ester | Combined Ingredient(s) | Application | Observed Synergistic Effect | Reference |
| Sorbitan Esters (general) | Polysorbates (ethoxylated sorbitan esters) | Food, Cosmetics, Pharmaceuticals | Enhanced emulsification and stability by achieving a broader range of HLB values. | cnchemsino.comhuanachemical.com |
| Sorbitan Fatty Acid Esters (e.g., Sorbitan monooleate) | Polyoxyethylene derivatives of sorbitan fatty acid esters | Industrial (Corrosion Inhibition) | Significantly more effective corrosion inhibition compared to individual components. | google.com |
| Sorbitol Octanoate | Sucrose Octanoate Esters, other adjuvants | Agriculture (Pesticide) | Enhanced pest control properties. | usda.gov |
Solubilization Mechanisms of Guest Molecules within Surfactant Aggregates
The primary mechanism by which sorbitan octanoate and other sorbitan esters facilitate the dissolution of poorly water-soluble substances, or "guest molecules," is through their self-assembly into aggregates, most commonly micelles, in a solvent. nih.gov These micelles possess a hydrophobic (lipophilic) core, formed by the fatty acid tails of the surfactant, and a hydrophilic (water-loving) outer shell, composed of the sorbitan head groups. This amphiphilic structure allows for the encapsulation and solubilization of guest molecules that would otherwise be insoluble. nih.govtaylorandfrancis.com
The precise location of a guest molecule within the surfactant aggregate—a process known as the "locus of solubilization"—is critical and depends on the polarity of the guest. taylorandfrancis.com
Nonpolar molecules : Highly lipophilic compounds are typically partitioned into the innermost hydrophobic core of the micelle. taylorandfrancis.com
Polar molecules : Molecules with some degree of polarity may be located deeper within the micellar structure, while highly polar compounds may simply coexist with the surfactant molecules without being incorporated into the aggregates. taylorandfrancis.com
Amphiphilic molecules : Substances with both polar and nonpolar regions tend to orient themselves alongside the surfactant molecules within the palisade layer, between the core and the hydrophilic shell. mdpi.com
A study on the solubilization of lutein (B1675518) and its esters in microemulsions based on ethoxylated sorbitan fatty acid esters provides detailed insights into these mechanisms. nih.gov The findings demonstrate that the structure of the surfactant aggregate and the composition of the surrounding medium significantly influence solubilization efficiency.
Key research findings from the lutein solubilization study are presented below:
| Factor Investigated | Observation | Inferred Mechanism | Reference |
| Microemulsion Type | Reverse micellar (W/O) and bicontinuous structures solubilized lutein more effectively than O/W microemulsions. | The geometry and curvature of the surfactant aggregate influence its capacity to accommodate guest molecules. The W/O structure provides a more favorable environment for the lipophilic lutein. | nih.gov |
| Guest Molecule Form | Free lutein was better solubilized in W/O systems, while esterified lutein was better accommodated in O/W systems. | The chemical structure of the guest molecule dictates its preferred locus of solubilization. The more lipophilic free lutein fits better in the W/O core, while the bulkier ester form may align better in the O/W palisade layer. | nih.gov |
| Presence of Oils | Vegetable oils in the formulation decreased the solubilization of free lutein. | The oil competes with the guest molecule for space within the hydrophobic core of the micelle, reducing the overall solubilization capacity for lutein. | nih.gov |
| Presence of Co-solvents | Glycerol and ethanol (B145695) enhanced the solubilization of both forms of lutein. | Co-solvents can alter the properties of the solvent and the structure of the micellar interface, potentially increasing the size or fluidity of the micelles, thereby creating more space for guest molecules. | mdpi.comnih.gov |
| Surfactant Concentration | Solubilization was found to be dependent on the surfactant concentration across all phases, with the strongest effect in the bicontinuous phase. | A higher concentration of surfactant leads to the formation of more aggregates, providing a greater number of sites for the solubilization of guest molecules. | nih.gov |
This process of cooperative solubilization, where the presence of the guest molecule can in turn influence the stability and size of the surfactant micelle, is a key aspect of the system's effectiveness. whiterose.ac.uk Molecular dynamics simulations have further elucidated that guest molecules are often located at the contact surface between the micelle and the surrounding solution, interacting with both the hydrophobic tails and hydrophilic heads of the surfactant molecules. mdpi.com
Computational and Theoretical Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a molecule to its biological or environmental activity. In the context of environmental fate, QSAR models are employed to predict the biodegradability of substances, providing a means to assess their persistence without extensive experimental testing. nih.gov
For the category of sorbitan (B8754009) esters, which includes Sorbitan, octanoate (B1194180), QSAR modeling has been utilized to assess their environmental degradation pathways. A key finding from these studies is that while sorbitan esters are generally considered to be readily biodegradable based on experimental data, abiotic degradation through hydrolysis is not a significant environmental fate process. europa.eu Specifically, QSAR calculations using the HYDROWIN v2.00 model have indicated a half-life (DT50) of greater than one year at a pH of 7 for this category of substances. europa.eu This suggests that the primary route of environmental degradation for Sorbitan, octanoate is biotic (biodegradation) rather than abiotic hydrolysis.
Experimental studies have confirmed that members of the Sorbitan esters category exhibit significant biodegradation, with rates ranging from 71% to 91% over a 28-day period according to OECD criteria. europa.eu This high level of biodegradability indicates that these substances are not expected to persist in the environment. europa.eu The use of QSAR models, in this case, helps to rule out other potential degradation pathways and reinforces the understanding of their environmental behavior.
| QSAR Model/Parameter | Finding for Sorbitan Esters Category | Implication for this compound |
| HYDROWIN v2.00 | Abiotic hydrolysis DT50 > 1 year at pH 7 europa.eu | Abiotic hydrolysis is not a relevant degradation pathway. europa.eu |
| Experimental Biodegradation | 71 - 91% biodegradation in 28 days (OECD criteria) europa.eu | Readily biodegradable and not expected to persist in the environment. europa.eu |
| Dermwin v2.0 QSAR | Low dermal absorption predicted for Sorbitan monolaurate, ethoxylated. atamanchemicals.com | Low potential for dermal absorption. |
Simulation of Interfacial Phenomena
The surface-active nature of this compound, a key property driving its applications as an emulsifier, is governed by its behavior at interfaces, such as the oil-water interface. Molecular dynamics (MD) simulations and other computational methods are instrumental in elucidating the molecular-level details of these interfacial phenomena. These simulations can provide information on the orientation of the surfactant molecules, the reduction in interfacial tension, and the structure of the interfacial film.
Simulations of anionic-nonionic surfactants at oil/water interfaces have shown that the molecular structure, including the length of ethoxy (EO) and propoxy (PO) units, significantly influences the interfacial tension and the stability of the interface. nih.gov While not specific to this compound, these studies reveal that surfactants with a certain number of EO or PO units can form a more stable interfacial film, while others may more readily lead to the formation of microemulsions at higher concentrations. nih.gov
Studies on related sorbitan esters, such as sorbitan monooleate (Span 80), at the water-squalane interface using all-atom molecular dynamics have provided insights into the surface tension equation of state and the free energy profiles for desorption. researchgate.net These simulations suggest that the loading of the surfactant at the interface only weakly affects the desorption free energy profiles. researchgate.net
Furthermore, investigations into the emulsifying mechanism of stereoisomeric sugar fatty acyl molecular gelators, such as sorbitol dioctanoate (S8) and mannitol (B672) dioctanoate (M8), have highlighted the importance of the surfactant's molecular structure in stabilizing emulsions. nih.gov In these systems, the gelator fibers were observed at the water-in-oil (W/O) interfaces, indicating a solid particle or network mode of stabilization. nih.gov The morphology of these fibers, which is dictated by the stereochemistry of the sugar group, was found to significantly impact the emulsification efficiency. nih.gov
| Simulation Type/System | Key Findings | Relevance to this compound |
| Molecular Dynamics of Anionic-Nonionic Surfactants at Oil/Water Interface | Molecular structure (EO/PO units) affects interfacial tension and stability. nih.gov | Provides a general understanding of how molecular structure influences interfacial properties. |
| All-atom MD of Sorbitan Monooleate at Water-Squalane Interface | Surfactant loading has a weak effect on desorption free energy. researchgate.net | Suggests that the interfacial behavior of related sorbitan esters is relatively stable across a range of concentrations. |
| Emulsifying Mechanism of Sorbitol Dioctanoate | Stabilization occurs via a network of gelator fibers at the W/O interface. nih.gov | Offers a potential mechanism for emulsion stabilization by related compounds. |
| Molecular Dynamics of Fluorobenzene-Water and Pentanol-Water Interfaces | The presence of ions and the steric effects of organic molecules influence the distribution and diffusion of molecules at the interface. mdpi.com | Highlights the role of the surrounding medium on interfacial behavior. |
Modeling of Micellar Structures and Dynamics
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble in solution to form aggregates called micelles. Computational modeling, particularly molecular dynamics simulations, is a powerful tool for investigating the structure, shape, and dynamic behavior of these micelles.
Coarse-grained molecular dynamics simulations have been employed to study the self-assembly of sorbitan ester-based surfactants into micelles. mit.edu These simulations can track the kinetics of micelle formation and determine properties such as the aggregation number (the number of surfactant molecules in a micelle). mit.edu For Span 20 (Sorbitan octanoate), a simulated aggregation number of 33 has been reported, which is close to the experimentally determined value of 35. rsc.org
Simulations of other sorbitan-based surfactants, such as Polysorbate 80 (Tween 80), have revealed that the resulting micelles are compact and exhibit a prolate ellipsoid shape, with the polar headgroups dominating the surface. researchgate.net The dynamics of these micelles are complex, involving both the internal reorganization of the surfactant molecules and their diffusion to form stable aggregates. nih.gov The stability of these micelles is a balance between the hydrophobic interactions of the fatty acid tails and the steric repulsion of the hydrophilic sorbitan headgroups. nih.gov
Studies on various sorbitan esters (Spans) in tetrahydrofuran (B95107) (THF) have shown that they self-assemble into micelles which can further aggregate into larger clusters. frontiersin.org The nature of these clusters (surface fractals or mass fractals) depends on the specific sorbitan ester. frontiersin.org This indicates that the molecular structure of the surfactant plays a crucial role in determining the morphology of the self-assembled structures.
| Surfactant | Modeling Technique | Key Findings on Micellar Structure and Dynamics |
| This compound (Span 20) | Coarse-grained Molecular Dynamics | Aggregation number of 33. rsc.org |
| Polysorbate 80 (Tween 80) | Molecular Dynamics | Compact, prolate ellipsoid shape; dynamic structure. researchgate.net |
| Polysorbate 20 (PS20) | Molecular Dynamics | Self-association into stable micelle-like aggregates driven by hydrophobic interactions and steric repulsion. nih.gov |
| Various Sorbitan Esters in THF | Small Angle X-ray Scattering (SAXS) | Self-assembly into micelles that form larger fractal clusters. frontiersin.org |
Research Applications and Functional Materials Non Clinical
Role as a Model Emulsifier in Academic Studies
Sorbitan (B8754009) octanoate (B1194180) serves as a valuable model emulsifier in academic research, enabling the study of emulsion formation, stability, and microstructure. researchgate.net Its well-defined chemical structure and amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic octanoate tail, allow researchers to investigate fundamental interfacial phenomena. ontosight.aiacs.org Academic studies often utilize sorbitan octanoate to create and characterize oil-in-water (O/W) or water-in-oil (W/O) emulsions, providing insights into the influence of surfactant concentration, temperature, and oil phase composition on emulsion properties. researchgate.net
For instance, research has explored the impact of different concentrations of sorbitan esters on the stability and rheological behavior of emulsions. researchgate.net These studies contribute to a deeper understanding of how emulsifiers function at the molecular level, which is crucial for designing and controlling emulsification processes in various industrial applications.
Applications in Polymer Emulsion Synthesis
In the field of polymer chemistry, sorbitan octanoate is utilized in emulsion polymerization. This process involves the polymerization of monomers within an emulsion, typically to produce synthetic latexes for paints, adhesives, and coatings. indoramaventures.comsanyo-chemical.co.jp Surfactants like sorbitan octanoate are critical for emulsifying the water-insoluble monomers in the aqueous phase, creating micelles that act as loci for polymerization. indoramaventures.comgantrade.com
The key functions of sorbitan octanoate in emulsion polymerization include:
Monomer Emulsification: Dispersing monomer droplets throughout the aqueous phase. indoramaventures.com
Micelle Formation: Providing reaction sites for the initiation of polymerization. sanyo-chemical.co.jp
Particle Stabilization: Preventing the agglomeration of the newly formed polymer particles, thus ensuring the stability of the final latex. indoramaventures.comgantrade.com
Utilization in Nanoreactor Systems for Chemical Synthesis
Sorbitan octanoate plays a role in the formation of microemulsions, which can serve as nanoreactors for chemical synthesis. researchgate.netmdpi.com These thermodynamically stable, isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant molecules, provide confined environments for chemical reactions. researchgate.netresearchgate.net The unique nanoenvironment within these micellar structures can lead to different reaction rates and mechanisms compared to bulk solutions. researchgate.netmdpi.com
The use of glycan-based surfactants, a category that includes sorbitan esters, in nanoreactors is an emerging area of research due to their biodegradability and low toxicity. researchgate.netmdpi.com For example, water-in-oil (w/o) microemulsions stabilized by sugar esters have been employed for the synthesis of nanoparticles, such as nickel sulfide (B99878) (NiS). researchgate.net In such systems, the aqueous droplets of the microemulsion act as constrained reactors for the precipitation of the nanoparticles. The type of surfactant used can influence the size and morphology of the synthesized nanoparticles. mdpi.com
Contributions to Colloidal System Fabrication and Characterization
Sorbitan octanoate is instrumental in the fabrication and characterization of various colloidal systems beyond simple emulsions. nih.gov These systems include microemulsions, nanoemulsions, and liquid crystalline phases. researchgate.netnih.gov The ability of sorbitan octanoate to form and stabilize these complex structures is fundamental to their study and application.
The characterization of these colloidal systems often involves techniques such as:
Electron Microscopy: To visualize the microstructure of the system, revealing droplet or bicontinuous structures. nih.gov
Viscosity Measurements: To understand the flow behavior, which can indicate structural transitions, such as the formation of liquid crystals. nih.gov
Conductivity Measurements: To determine the percolation threshold in microemulsions, indicating a transition from discrete droplets to a bicontinuous structure. nih.gov
Studies constructing pseudoternary phase diagrams of oil, water, and surfactant blends containing sorbitan esters help to map the different colloidal structures that can be formed and the transitions between them. nih.gov This knowledge is crucial for formulating products with specific textures and stabilities.
Fundamental Studies in Colloid and Interface Science
The use of sorbitan octanoate extends to fundamental research in colloid and interface science, a field dedicated to understanding the behavior of dispersed systems and interfacial phenomena. pageplace.descimagojr.comindexcopernicus.com As a well-characterized surfactant, it allows scientists to investigate core principles such as micellization, adsorption at interfaces, and the forces that govern the stability of colloids. pageplace.de
Fundamental studies involving sorbitan esters may focus on:
Interfacial Tension: Measuring the reduction in surface tension at the oil-water interface, a key indicator of emulsifier efficiency.
Foam and Emulsion Stability: Investigating the mechanisms by which surfactants prevent the coalescence of droplets or bubbles. For instance, sorbitan esters have been used to create stable air-in-oil foams (oleofoams). researchgate.net
Phase Behavior: Exploring the formation of different phases (e.g., micelles, liquid crystals) as a function of concentration and temperature.
This foundational research, often published in journals like the Journal of Colloid and Interface Science, provides the scientific underpinnings for the practical application of surfactants like sorbitan octanoate in a vast array of technologies. scimagojr.com
Q & A
Basic Research Questions
Q. What established synthesis protocols are available for Sorbitan octanoate, and how can purity be verified experimentally?
- Methodological Answer : Sorbitan octanoate is synthesized via esterification of sorbitan with octanoic acid. Key steps include controlled reaction conditions (e.g., acid catalysis, temperature ~100–120°C) and purification via vacuum distillation or column chromatography. Purity verification requires spectroscopic techniques such as ¹H/¹³C NMR to confirm ester bond formation and HPLC to quantify residual reactants. For reproducibility, experimental sections should detail solvent ratios, catalyst concentrations, and characterization data .
Q. Which analytical techniques are most effective for characterizing Sorbitan octanoate’s structural and functional properties?
- Methodological Answer : Structural confirmation relies on FT-IR (to identify ester carbonyl peaks ~1740 cm⁻¹) and mass spectrometry (to determine molecular ion peaks). Functional properties, such as surfactant behavior, can be assessed via surface tension measurements (e.g., pendant drop method). For academic rigor, include raw spectral data in supplementary materials and cross-reference with established databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How do experimental variables (e.g., pH, temperature) influence Sorbitan octanoate’s stability and bioactivity in biological assays?
- Methodological Answer : Stability studies require controlled degradation experiments under varying pH (e.g., 3–9) and temperature (25–60°C) conditions, monitored via UV-Vis spectroscopy or HPLC . Bioactivity assays (e.g., insecticidal efficacy against pests like GWSS) should compare mortality rates under standardized protocols, as in citrus grove field trials . Statistical tools like ANOVA or time-series regression help identify significant degradation pathways or activity thresholds .
Q. How can researchers design comparative studies to evaluate Sorbitan octanoate’s efficacy against structurally similar esters (e.g., sucrose octanoate)?
- Methodological Answer : Use a factorial design to test variables such as ester concentration (e.g., 0.5–2.0%), application method (foliar spray vs. systemic delivery), and environmental factors (humidity, UV exposure). For example, found sucrose octanoate outperformed sorbitol octanoate (98% vs. 65% GWSS mortality), suggesting lipid solubility and hydrolytic stability as critical parameters. Include dose-response curves and LC50 calculations to quantify differences .
Q. How should contradictory data on Sorbitan octanoate’s environmental impact be addressed in ecological studies?
- Methodological Answer : Contradictions often arise from differences in test organisms or environmental matrices. For ecotoxicology, adopt OECD guidelines for acute toxicity tests (e.g., Daphnia magna or soil microbiota assays). Use meta-analysis to reconcile discrepancies, ensuring variables like organic matter content and microbial activity are standardized. Report limitations explicitly (e.g., extrapolation challenges from lab to field) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent efficacy in Sorbitan octanoate bioassays?
- Methodological Answer : Probit analysis is ideal for calculating LC50/LC90 values, while Kaplan-Meier survival curves can model time-dependent mortality. For multivariate data (e.g., interactions with adjuvants), principal component analysis (PCA) reduces dimensionality. Always report confidence intervals and p-values to validate significance .
Q. How can researchers ensure reproducibility when documenting Sorbitan octanoate synthesis and testing protocols?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions, equipment calibration, and raw data archiving. For bioassays, specify insect rearing conditions, application volumes (e.g., mL/m²), and control treatments. Use structured supplementary files with step-by-step protocols and instrument settings .
Addressing Research Gaps
Q. What strategies can be employed to investigate Sorbitan octanoate’s long-term environmental persistence in agricultural systems?
- Methodological Answer : Conduct soil column leaching studies with radiolabeled Sorbitan octanoate to track metabolite formation. Combine GC-MS for residue quantification and microcosm experiments to assess biodegradation rates. Compare results with regulatory models (e.g., Pesticide Root Zone Model) to predict field-scale behavior .
Q. How can spectroscopic and computational methods be integrated to predict Sorbitan octanoate’s interactions with biological membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
